3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline
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Overview
Description
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable aniline precursor reacts with difluoroethanol and trifluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl_2, Br_2) or nucleophiles (OH^-, NH_2^-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with applications in high-energy density lithium metal batteries.
Trifluoromethyl-containing compounds: These compounds, which have three equivalent C–F bonds, are used as starting materials for the synthesis of diverse fluorinated compounds.
Uniqueness
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is unique due to the combination of difluoroethoxy and trifluoromethyl groups on an aromatic amine structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
Molecular Formula |
C9H8F5NO |
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Molecular Weight |
241.16 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)4-16-7-2-5(9(12,13)14)1-6(15)3-7/h1-3,8H,4,15H2 |
InChI Key |
ANMOUZXAJZICQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OCC(F)F)C(F)(F)F |
Origin of Product |
United States |
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